molecular formula C8H12O2 B6284173 4,4-dimethylhex-5-ynoic acid CAS No. 149209-51-8

4,4-dimethylhex-5-ynoic acid

Katalognummer B6284173
CAS-Nummer: 149209-51-8
Molekulargewicht: 140.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethylhex-5-ynoic acid (DMHA) is a synthetic compound that has been studied for its potential applications in the biomedical field. It is a structural analog of the neurotransmitter dopamine, and has been found to interact with the dopamine transporter, as well as other brain receptors. DMHA has been studied for its potential to act as a nootropic agent, and its possible therapeutic uses in neurological and psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

4,4-dimethylhex-5-ynoic acid has been studied for its potential applications in the biomedical field. It has been found to interact with the dopamine transporter, as well as other brain receptors, and has been studied for its potential to act as a nootropic agent. 4,4-dimethylhex-5-ynoic acid has also been studied for its possible therapeutic uses in neurological and psychiatric disorders, such as Parkinson’s disease, depression, and anxiety. It has also been studied for its potential to act as an antioxidant, as well as its potential anti-inflammatory effects.

Wirkmechanismus

The mechanism of action of 4,4-dimethylhex-5-ynoic acid is not fully understood. However, it is believed to interact with the dopamine transporter, as well as other brain receptors, and has been found to increase the levels of dopamine in the brain. This increase in dopamine levels may be responsible for its potential nootropic effects, as well as its potential therapeutic uses in neurological and psychiatric disorders.
Biochemical and Physiological Effects
4,4-dimethylhex-5-ynoic acid has been found to increase the levels of dopamine in the brain, which may be responsible for its potential nootropic effects. It has also been found to have antioxidant and anti-inflammatory effects, as well as potential therapeutic uses in neurological and psychiatric disorders. In addition, it has been found to have an effect on the release of hormones, such as adrenaline, noradrenaline, and cortisol.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4,4-dimethylhex-5-ynoic acid in lab experiments include its availability, its low cost, and its ease of synthesis. However, there are some limitations to using 4,4-dimethylhex-5-ynoic acid in lab experiments, such as its potential toxicity, its potential to interact with other drugs, and its potential to cause side effects.

Zukünftige Richtungen

The potential future directions for 4,4-dimethylhex-5-ynoic acid include further research into its potential therapeutic uses in neurological and psychiatric disorders, such as Parkinson’s disease, depression, and anxiety. It could also be studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to interact with other brain receptors. Additionally, further research could be conducted into its potential to act as a nootropic agent, as well as its potential to interact with other drugs and cause side effects.

Synthesemethoden

4,4-dimethylhex-5-ynoic acid can be synthesized by various methods, including the use of Grignard reagents, palladium-catalyzed coupling reactions, and the Williamson ether synthesis. The Grignard reagent method involves the reaction of a Grignard reagent with an aldehyde to form an alcohol, which is then converted to the desired product. The palladium-catalyzed coupling reaction involves the reaction of an organometallic compound with an aryl halide to form the desired product. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide to form an ether, which is then converted to the desired product.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-dimethylhex-5-ynoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "4-methylpent-2-yne", "2-bromo-4,4-dimethylpentane", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sulfuric acid", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 4-methylpent-2-yne is reacted with 2-bromo-4,4-dimethylpentane in the presence of sodium hydroxide to yield 4,4-dimethylhex-5-yne.", "Step 2: The resulting product from step 1 is then treated with sulfuric acid to form the corresponding 4,4-dimethylhex-5-yne sulfonic acid.", "Step 3: The sulfonic acid is then neutralized with sodium bicarbonate to form the corresponding 4,4-dimethylhex-5-yne carboxylic acid.", "Step 4: The carboxylic acid is purified by recrystallization from methanol to yield the final product, 4,4-dimethylhex-5-ynoic acid." ] }

CAS-Nummer

149209-51-8

Produktname

4,4-dimethylhex-5-ynoic acid

Molekularformel

C8H12O2

Molekulargewicht

140.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.